molecular formula C7H9ClN2O2 B1608128 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 143214-26-0

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1608128
CAS No.: 143214-26-0
M. Wt: 188.61 g/mol
InChI Key: WAJBFTAZDQDTDB-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 143214-26-0) is a pyrazole derivative with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol . Structurally, it features a pyrazole ring substituted with a chlorine atom at position 5, an ethyl group at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name

5-chloro-3-ethyl-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-4-5(7(11)12)6(8)10(2)9-4/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJBFTAZDQDTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373929
Record name 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143214-26-0
Record name 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Stepwise Synthesis

This method, described extensively in patent CN106187894A, involves:

Step A: Alkylation to form 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester

  • Starting with 3-ethyl-5-pyrazole carboxylic acid ethyl ester,
  • Reacting with dimethyl carbonate in the presence of potassium carbonate,
  • Conditions: 80–120 °C, 0.5–0.93 MPa pressure, 8–12 hours,
  • Solvents: diethylene glycol dimethyl ether or neat dimethyl carbonate,
  • Outcome: selective methylation at the N-1 position to yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.

Step B: Chlorination to form 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester

  • Using concentrated hydrochloric acid (35–40%) and hydrogen peroxide (30–40%) as chlorinating agents,
  • Solvent: dichloroethane,
  • Temperature control: initial 20–30 °C during dropwise addition of H₂O₂, then heating to 50–70 °C for 5–7 hours,
  • Workup: washing with sodium sulfite, sodium carbonate, and water,
  • Outcome: selective chlorination at the 4-position of the pyrazole ring without producing toxic sulfides or chlorides,
  • Environmental benefit: avoids use of sulfuryl chloride or dimethyl sulfate, reducing hazardous byproducts.

Step C: Hydrolysis

  • The ethyl ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid, 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Reaction Conditions and Yields

Step Reagents & Conditions Temperature (°C) Time (h) Pressure (MPa) Yield (%) Notes
A 3-ethyl-5-pyrazole carboxylic acid ethyl ester + dimethyl carbonate + K₂CO₃ 80–120 8–12 0.5–0.93 ~85–90 Nitrogen atmosphere, solvent varies
B 1-methyl-3-ethyl-5-pyrazole ester + HCl + H₂O₂ + dichloroethane 20–70 (two stages) 6–7 Atmospheric ~80–85 Controlled addition of H₂O₂, washing steps
C Hydrolysis (acidic/basic) Variable Variable Atmospheric ~90 Standard ester hydrolysis

Advantages

  • Use of dimethyl carbonate as a green methylating agent replacing toxic dimethyl sulfate,
  • Avoidance of sulfuryl chloride or other corrosive chlorinating agents,
  • Mild reaction conditions,
  • High selectivity and yields,
  • Reduced environmental impact due to less hazardous waste.

Electrochemical Chlorination Method

Patent CN103556174A describes an alternative electrochemical chlorination technique:

  • Preparation of an electrolyte solution,
  • Electrolytic chlorination of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester,
  • Recovery of solvent and hydrochloric acid by evaporation,
  • Extraction and precipitation under reduced pressure to isolate the chlorinated ester.

Advantages

  • Eliminates use of strong corrosive chlorinating reagents like sulfuryl chloride,
  • Recycles HCl by-product improving atom economy,
  • Mild reaction conditions with improved safety and environmental profile,
  • High purity and yield of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate.

Industrial Scale Considerations

Industrial synthesis generally follows the ester intermediate route with process optimization:

  • Use of continuous flow reactors for precise temperature and reagent control,
  • Automated systems for consistent quality and yield,
  • Optimization of reagent ratios and reaction times to maximize throughput,
  • Environmental controls to minimize emissions and waste.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Ester Intermediate + Chlorination 3-ethyl-5-pyrazole ester, dimethyl carbonate, HCl, H₂O₂ 80–120 °C, 0.5–0.93 MPa, 6–12 h Green methylation, mild chlorination, high yield Requires careful temperature control
Electrochemical Chlorination Electrolyte, electric current Ambient to mild heating Safe, environmentally friendly, recyclable HCl Requires specialized equipment

Research Findings and Notes

  • The use of dimethyl carbonate as a methylating agent is a significant improvement for safety and environmental impact compared to traditional methylating agents like dimethyl sulfate.
  • Chlorination using HCl and H₂O₂ avoids generation of toxic gases and is scalable with good selectivity.
  • Electrochemical chlorination offers a sustainable alternative with potential for industrial application due to its mild conditions and recyclability of reagents.
  • Spectroscopic confirmation of intermediates and final product typically involves ¹H and ¹³C NMR, IR, and mass spectrometry to verify substitution patterns and purity.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties
One of the primary applications of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is as an effective herbicide. It helps control unwanted plant growth in various crops, enhancing yield and reducing competition for resources. The compound's mechanism of action typically involves the inhibition of specific enzymes critical for plant growth, making it a valuable tool in crop protection strategies.

Case Study: Efficacy in Crop Protection
A study demonstrated that formulations containing this compound significantly reduced weed populations in soybean fields, leading to a 20% increase in crop yield compared to untreated controls. This highlights its potential as a key ingredient in herbicide formulations aimed at sustainable agriculture.

Pharmaceutical Development

Building Block for Drug Synthesis
this compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its derivatives are being explored for their therapeutic potential against various diseases, including cancer and infectious diseases.

Table: Pharmaceutical Applications

Compound NameTarget DiseaseMechanism of Action
TebufenpyradAcaricideInhibition of insect growth regulators
TolfenpyradInsecticideDisruption of neuronal function in insects
Novel Pyrazole DerivativesCancerTargeting specific oncogenic pathways

Material Science

Advanced Materials Formulation
In material science, this compound is utilized in the development of polymers and coatings. Its unique chemical properties enhance the durability and performance of materials, making it suitable for applications requiring high resistance to environmental stressors.

Case Study: Coating Performance Improvement
Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength by up to 30%, demonstrating its effectiveness in enhancing material properties for industrial applications.

Analytical Chemistry

Reagent for Detection Methods
The compound is also used as a reagent in various analytical methods, facilitating the detection and quantification of other substances. Its role is crucial in quality control processes across multiple industries, including food safety and pharmaceuticals.

Table: Analytical Applications

MethodologyApplication AreaRole of Compound
HPLC (High Performance Liquid Chromatography)Pharmaceutical AnalysisInternal standard for quantification
GC-MS (Gas Chromatography-Mass Spectrometry)Environmental MonitoringDetection of pesticide residues
SpectrophotometryFood SafetyColorimetric analysis of contaminants

Mechanism of Action

The mechanism of action of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorine and carboxylic acid groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The pyrazole ring provides a stable scaffold for these interactions, facilitating the modulation of target pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid (Target compound) C₇H₉ClN₂O₂ 188.61 5-Cl, 3-ethyl, 1-methyl, 4-COOH Moderate lipophilicity; used in bioactive intermediate synthesis
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C₆H₅ClF₂N₂O₂ 218.57 5-Cl, 3-CF₂H, 1-methyl, 4-COOH Higher electronegativity due to difluoromethyl group; enhanced metabolic stability
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde C₆H₇ClN₂O 158.59 5-Cl, 1,3-dimethyl, 4-CHO Aldehyde group enables nucleophilic reactions; lower solubility than carboxylic acid derivatives
Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate C₇H₉ClN₂O₂ 188.61 5-Cl, 1-methyl, 4-COOEt Ester derivative improves volatility; hydrolyzed to carboxylic acid under basic conditions
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid C₇H₉ClN₂O₂ 188.61 4-Cl, 3-ethyl, 1-methyl, 5-COOH Positional isomer of target compound; altered electronic distribution affects reactivity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid C₁₇H₁₁Cl₃N₂O₂ 381.63 5-(4-Cl-phenyl), 1-(2,4-diCl-phenyl), 4-methyl, 3-COOH Bulky aryl substituents increase steric hindrance; reduced solubility in polar solvents

Key Observations:

Substituent Effects on Reactivity :

  • The difluoromethyl group in the second compound enhances electronegativity and metabolic resistance compared to the ethyl group in the target compound .
  • Positional isomerism (e.g., 4-Cl vs. 5-Cl) significantly alters electronic properties. For example, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has distinct reactivity in coupling reactions due to shifted electron density .

Functional Group Impact :

  • Ester derivatives (e.g., ethyl carboxylates) are more volatile and serve as precursors for carboxylic acids via hydrolysis .
  • Aldehyde-containing pyrazoles (e.g., 4-carbaldehyde) are prone to nucleophilic additions, unlike carboxylic acids, which participate in acid-base reactions .

Aryl-Substituted Derivatives :

  • Compounds with chlorophenyl groups (e.g., the last entry in Table 1) exhibit higher molecular weights and reduced aqueous solubility due to hydrophobic aryl rings. Their crystal structures often show π-π stacking and hydrogen bonding, stabilizing the solid state .

Synthetic Approaches :

  • Carboxylic acid derivatives are commonly synthesized via hydrazine condensation followed by acid hydrolysis (e.g., ). Ester-to-acid conversion via saponification is also prevalent .

Biological Activity

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid (C7H9ClN2O2) is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

This compound features a pyrazole ring with a chlorine atom and a carboxylic acid group, which are critical for its biological interactions. The molecular structure can be represented as follows:

PropertyValue
Molecular FormulaC7H9ClN2O2
Molecular Weight176.61 g/mol
CAS Number143214-26-0

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chlorine and carboxylic acid groups enhance its binding affinity, allowing it to modulate enzymatic activity effectively. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Modulation of Signaling Pathways : It influences signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.
  • Gene Expression Regulation : Studies indicate that it can upregulate or downregulate genes associated with immune responses, showcasing its potential as a therapeutic agent for inflammatory diseases.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and altering membrane permeability, making it a candidate for developing new antibiotics .

2. Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties, inhibiting the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways .

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by modulating cytokine production and influencing immune cell activity. This effect is particularly relevant in conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of several pyrazole derivatives, including this compound. Results indicated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in antibiotic development.

Case Study 2: Anticancer Research
Another investigation explored the effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell growth and induced apoptosis, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acidDifferent carboxyl group positionAntimicrobial and anticancer properties
3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acidLacks chlorineReduced reactivity
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acidLacks ethyl groupAltered solubility

Q & A

Basic Research Question

  • ¹H-NMR : The methyl group at N1 appears as a singlet (~δ 3.8–4.0 ppm). The ethyl group (C3) shows a triplet for -CH₂- (~δ 1.2–1.4 ppm) and a quartet for -CH₃ (~δ 0.9–1.1 ppm). The carboxylic proton is absent due to deprotonation in DMSO-d₆ .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch.
  • MS : Molecular ion peaks at m/z 188.61 (M⁺) align with the molecular formula C₇H₉ClN₂O₂ .

What advanced computational methods are used to predict the reactivity and electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For pyrazole derivatives, the carboxylic acid group exhibits high electron density, making it reactive toward esterification or amidation. Solvent effects (PCM models) and Mulliken charge distribution further elucidate interactions in biological systems .

How do crystallographic studies resolve discrepancies in molecular conformation reported for similar pyrazole derivatives?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and packing arrangements. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, and β = 102.42° confirm the planar pyrazole ring and dihedral angles between substituents. Discrepancies in Cl–C bond lengths (1.73–1.76 Å) across studies are attributed to halogen bonding variations .

What methodologies are employed to evaluate the bioactivity of this compound, and how can conflicting results in pharmacological assays be reconciled?

Advanced Research Question

  • In vitro assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests assess anticonvulsant activity. IC₅₀ values are compared against reference drugs like phenytoin .
  • Contradiction resolution : Variability in bioactivity (e.g., analgesic vs. anticonvulsant effects) may arise from differences in substituent positioning. For instance, 3-ethyl groups enhance lipophilicity, improving blood-brain barrier penetration, whereas 1-methyl groups reduce metabolic degradation . Statistical meta-analysis of ED₅₀ values across studies identifies structure-activity trends.

How does the presence of a carboxylic acid group influence derivatization strategies for this compound?

Advanced Research Question
The carboxylic acid enables esterification (via SOCl₂/ROH), amidation (using EDC/HOBt), or salt formation (with NaOH). For example, converting it to an ethyl ester improves cell permeability for in vivo studies, while amidation with hydrazides generates Schiff bases for antimicrobial testing .

What are the challenges in optimizing solvent systems for recrystallization to achieve high-purity batches?

Basic Research Question
Recrystallization in ethanol/water (7:3 v/v) at 4°C yields >99% purity. Challenges include solubility hysteresis (due to temperature gradients) and co-crystallization of byproducts. Polar aprotic solvents (DMF) are avoided due to high boiling points, which complicate solvent removal .

How do steric and electronic effects of the 3-ethyl and 1-methyl substituents modulate reactivity in cross-coupling reactions?

Advanced Research Question
The 3-ethyl group induces steric hindrance, limiting Suzuki-Miyaura coupling at C5. Conversely, the electron-withdrawing Cl at C5 activates the pyrazole ring for nucleophilic aromatic substitution. Computational modeling (NBO analysis) quantifies charge redistribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

What analytical techniques are critical for detecting degradation products under varying storage conditions?

Advanced Research Question
Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS identify hydrolysis products (e.g., decarboxylated pyrazole). Mass fragmentation patterns (m/z 142.05 for Cl⁻ loss) and NMR peak shifts (disappearance of δ 12.5 ppm for -COOH) confirm degradation pathways .

How can mechanistic studies differentiate between radical vs. ionic pathways in halogenation reactions of pyrazole derivatives?

Advanced Research Question
Radical trapping agents (TEMPO) and isotopic labeling (³⁶Cl) distinguish pathways. For example, POCl₃-mediated chlorination proceeds via a polar mechanism (supported by first-order kinetics in Cl⁻), while UV-initiated Cl₂ reactions involve radical intermediates (EPR-detected Cl•) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

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